REACTION_CXSMILES
|
C([O-])([O-])OCC.[C:7]([C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[C:16]([CH3:21])([CH3:20])[CH2:15][CH2:14][C:13]2([CH3:23])[CH3:22])(=[O:9])[CH3:8].[CH2:24](O)[CH:25]([OH:27])[CH3:26]>C(Cl)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)C.C1(C)C=CC=CC=1>[CH3:8][C:7]1([C:10]2[CH:11]=[C:12]3[C:17](=[CH:18][CH:19]=2)[C:16]([CH3:21])([CH3:20])[CH2:15][CH2:14][C:13]3([CH3:23])[CH3:22])[O:27][CH:25]([CH3:26])[CH2:24][O:9]1
|
Name
|
ethyl orthoformate
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which results in a temperature
|
Type
|
TEMPERATURE
|
Details
|
increase from 20° C. to 28° C
|
Type
|
CUSTOM
|
Details
|
The excess ethyl orthoformate and ethanol are removed by vacuum distillation (120° C./ 100 mm Hg)
|
Type
|
TEMPERATURE
|
Details
|
After this time the reaction mixture is cooled
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 85° C. to 90° C. for 2 1/2 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
is removed by distillation
|
Type
|
ADDITION
|
Details
|
Thereupon, the residual mixture is neutralized by the addition of a 10% solution of potassium hydroxide in ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
Crude 2-dimethyl-2-(1,1,4,4-tetramethyl-tetralin-6-yl)-1,3-dioxolane is obtained
|
Type
|
DISTILLATION
|
Details
|
The product is purified by vacuum distillation and there
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |